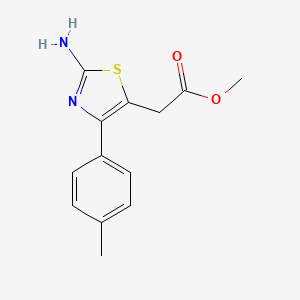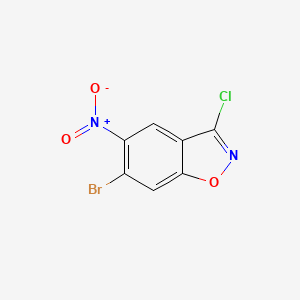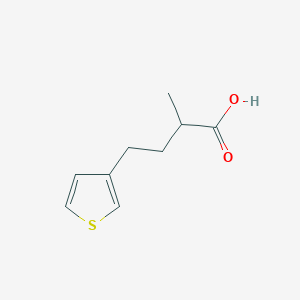![molecular formula C7H19NOSi B13520000 [(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)
[(3-Aminopropoxy)methyl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Aminopropoxy)methyl]trimethylsilane is an organosilicon compound with the molecular formula C6H17NOSi. It is a versatile chemical used in various scientific and industrial applications due to its unique properties. The compound is characterized by the presence of an aminopropoxy group attached to a trimethylsilane moiety, making it a valuable reagent in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Aminopropoxy)methyl]trimethylsilane typically involves the reaction of trimethylchlorosilane with 3-aminopropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3SiCl+H2N(CH2)3OH→(CH3)3SiO(CH2)3NH2+HCl
The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as column chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-Aminopropoxy)methyl]trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the aminopropoxy group to other functional groups.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while reduction with LiAlH4 can produce amines.
Scientific Research Applications
[(3-Aminopropoxy)methyl]trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of siloxane bonds and as a protecting group for amines.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty polymers, coatings, and adhesives due to its ability to improve material properties.
Mechanism of Action
The mechanism by which [(3-Aminopropoxy)methyl]trimethylsilane exerts its effects involves the interaction of the aminopropoxy group with various molecular targets. The trimethylsilane moiety provides stability and hydrophobicity, while the aminopropoxy group can participate in hydrogen bonding and electrostatic interactions. These properties make the compound effective in modifying surfaces and enhancing the performance of materials.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler analog with the formula (CH3)3SiH, used in semiconductor manufacturing.
(3-Aminopropyl)trimethoxysilane: Contains methoxy groups instead of the aminopropoxy group, used in surface modification.
(3-Methylaminopropyl)trimethoxysilane: Similar structure but with a methyl group on the amine, used as a coupling agent.
Uniqueness
[(3-Aminopropoxy)methyl]trimethylsilane is unique due to its specific combination of the aminopropoxy and trimethylsilane groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications that require both hydrophobic and hydrophilic interactions.
Properties
Molecular Formula |
C7H19NOSi |
|---|---|
Molecular Weight |
161.32 g/mol |
IUPAC Name |
3-(trimethylsilylmethoxy)propan-1-amine |
InChI |
InChI=1S/C7H19NOSi/c1-10(2,3)7-9-6-4-5-8/h4-8H2,1-3H3 |
InChI Key |
PCHOFCSBKJBRLA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)

![1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine](/img/structure/B13519953.png)



![Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride](/img/structure/B13519964.png)
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)

![3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B13519981.png)


